molecular formula C14H13N5OS B2558626 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034476-46-3

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2558626
CAS No.: 2034476-46-3
M. Wt: 299.35
InChI Key: DOWLXCPGNFMPKO-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked via an ethyl group to a pyrazine-substituted imidazole moiety (Figure 1). This structural combination integrates aromatic, hydrogen-bonding, and electron-rich groups, making it relevant for pharmaceutical and materials science applications.

The pyrazine ring contributes to π-π stacking interactions, while the imidazole group offers hydrogen-bonding capabilities. The thiophene carboxamide moiety enhances solubility and may influence bioactivity, as seen in structurally related antibacterial and antifungal agents .

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(12-2-1-9-21-12)18-6-8-19-7-5-17-13(19)11-10-15-3-4-16-11/h1-5,7,9-10H,6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWLXCPGNFMPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the Pyrazine Ring: The imidazole ring is then reacted with 2-chloropyrazine in the presence of a base to form the pyrazin-2-yl-imidazole intermediate.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Final Coupling: The pyrazin-2-yl-imidazole intermediate is then coupled with the thiophene-2-carboxamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Key Reaction Conditions

Parameter Details
Catalysts TiCl₄ for condensation; Pd(PPh₃)₄ for Suzuki cross-coupling .
Solvents Pyridine, dichloromethane (DCM), or dimethyl sulfoxide (DMSO) .
Temperature Room temperature to reflux conditions, depending on the reaction stage.
Monitoring Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Intermediate Formation

A critical intermediate is 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide , formed via the condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid. This intermediate serves as a precursor for further functionalization .

Reaction Mechanism :

  • Activation : The carboxylic acid group is activated (e.g., via acid chloride formation).

  • Condensation : TiCl₄ facilitates the coupling of pyrazin-2-amine with the activated thiophene-carboxylic acid .

Suzuki Cross-Coupling Reaction

For derivatives containing aryl/heteroaryl groups, a Suzuki coupling is employed:

  • Reagents : Pd(PPh₃)₄, K₃PO₄, and 1,4-dioxane as a solvent.

  • Yields : Ranges from 37% to 72%, depending on the boronic acid/pinacol ester used .

This step introduces diversity into the thiophene-2-carboxamide scaffold, enabling structural variations for biological screening .

Reactivity and Functional Group Transformations

The compound’s heterocyclic framework allows for diverse chemical reactivity :

  • Imidazole Ring : Susceptible to alkylation, electrophilic substitution, or coordination chemistry.

  • Thiophene Ring : Can undergo bromination, hydrogenation, or electrophilic substitution.

  • Carboxamide Group : Amenable to hydrolysis, amidation, or coupling reactions.

Biological Relevance of Reactivity

The compound’s synthesis pathway is tailored to enable biological screening :

  • Enzyme Inhibition : The imidazole and pyrazine moieties may interact with kinase targets (e.g., IκB kinase).

  • Therapeutic Applications : Structural diversity from Suzuki coupling allows exploration of anti-inflammatory or anticancer activities .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide exhibits significant anticancer properties. In vitro experiments have shown that it can inhibit the growth of various cancer cell lines, including colon and breast cancer cells.

Case Study: Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated a marked reduction in tumor size following treatment with this compound compared to control groups. The results suggest its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings highlight its promising profile for treating inflammatory diseases.

The unique combination of heterocycles in this compound may confer selectivity towards specific biological pathways, making it a valuable compound for further investigation in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with related compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
N-(pyrazin-2-yl)thiophene carboxamidePyrazine and thiophene ringsSimpler structure; lacks cyclopentane
5-Aryl-N-(pyrazin-2-yl)thiophene derivativesAryl substitutions on thiopheneEnhanced aromaticity; different profiles
Cyclopentanecarboxylic acid derivativesCyclopentane backboneLacks heterocyclic complexity

This table illustrates how this compound's intricate structure may provide distinct biological activities compared to simpler analogs.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Linkers Key Properties/Activities References
Target Compound Pyrazine-Imidazole-Thiophene Ethyl linker, Thiophene carboxamide Potential kinase inhibition (inferred)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide 2-Nitrophenyl Antibacterial, Antifungal
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) Pyrazine carboxamide Benzo[d]thiazole Ligand for Ru(II)/Mn(II) complexes
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide Pyrazine carboxamide 2-Phenoxyphenyl Structural rigidity, C–H⋯O interactions
Compound 3d (Imidazolyl benzamide) Imidazole-Benzamide Isopropylureidoethyl linker Pharmacological relevance
Key Observations:

Thiophene Carboxamide Derivatives: The target compound shares the thiophene carboxamide group with N-(2-Nitrophenyl)thiophene-2-carboxamide . The latter exhibits a dihedral angle of 13.53°–8.50° between its aromatic rings, influencing planarity and intermolecular interactions.

Pyrazine-Imidazole Hybrids: HL1 and N-(2-Phenoxyphenyl)pyrazine-2-carboxamide highlight pyrazine’s role in metal coordination and crystal packing. The target compound’s imidazole group may enhance binding to biological targets (e.g., kinases or proteases) compared to HL1’s thiazole substituent.

Ethyl Linker Effects: The ethyl linker in the target compound contrasts with the rigid phenoxy group in or the ureidoethyl chain in . This flexibility may improve bioavailability by enabling adaptive binding to target sites.

Metal Coordination:

HL1 and HL2 form stable complexes with Ru(II) and Mn(II), suggesting the target compound’s pyrazine and imidazole groups could similarly act as bidentate ligands, though this requires experimental validation.

Crystallographic and Conformational Insights

  • Dihedral Angles : The thiophene-carboxamide group in exhibits dihedral angles of 8.50°–13.53°, promoting moderate planarity. In contrast, furan analogs (e.g., 2NPFC) show smaller angles (9.71°), indicating substituent-dependent ring twisting . The target compound’s ethyl linker may further reduce planarity, impacting crystal packing and solubility.
  • Hydrogen Bonding : Unlike , which lacks classical H-bonds, the target’s imidazole N–H and pyrazine N atoms could form intramolecular H-bonds (e.g., S(6) motifs ), stabilizing its conformation.

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a unique structural framework that integrates several functional groups:

  • Pyrazine : Contributes to biological activity and pharmacological relevance.
  • Imidazole : Known for diverse pharmacological effects, including anti-inflammatory and antimicrobial properties.
  • Thiophene : Enhances the compound's chemical reactivity and potential biological interactions.

The molecular formula is C12H15N5O2SC_{12}H_{15}N_{5}O_{2}S with a molecular weight of approximately 293.35 g/mol .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazine-Imidazole Intermediate : Reaction of pyrazine with imidazole under controlled conditions.
  • Attachment of the Ethyl Linker : Reaction with an ethylating agent.
  • Carboxamide Formation : Introduction of the thiophene moiety through a sulfonation reaction, yielding the final product.

Antimicrobial Properties

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • Escherichia coli : Minimum inhibitory concentration (MIC) values indicate effective inhibition, suggesting potential as an antibacterial agent.
  • Staphylococcus aureus : Similar efficacy has been observed, highlighting the compound's broad-spectrum antimicrobial potential .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using assays such as DPPH and hydroxyl radical scavenging assays. These studies reveal that compounds with similar structures can neutralize free radicals effectively, indicating their potential role in mitigating oxidative stress-related diseases .

Case Study 1: Pyrazolyl–Thiazole Derivatives

A study on pyrazolyl–thiazole derivatives demonstrated significant antimicrobial and antioxidant activities. The results showed notable inhibition against both bacterial and fungal strains, supporting the hypothesis that heterocyclic compounds like this compound could serve as multifunctional therapeutic agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship has indicated that modifications in the functional groups significantly affect the biological activity of these compounds. For example, variations in the thiophene or imidazole moieties lead to changes in antimicrobial potency and selectivity against different pathogens .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
N-(pyrazin-2-yl)thiophene carboxamidePyrazine and thiophene ringsModerate antibacterial activity
N-(3-pyrazinyl)-imidazolesImidazole ring with pyrazine substitutionsStrong antifungal properties
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene carboxamideComplex heterocyclic structureBroad-spectrum antimicrobial and antioxidant activities

Q & A

Q. What are the established synthetic routes for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling heterocyclic moieties (pyrazine, imidazole, thiophene) via amide or alkyl linkers. For example, analogous carboxamide derivatives are synthesized by refluxing thiophene-2-carbonyl chloride with amine precursors in acetonitrile or ethanol, followed by recrystallization (e.g., ethanol/1,4-dioxane mixtures) . Optimization includes adjusting solvent polarity (e.g., acetonitrile for faster reactions), stoichiometric ratios, and temperature to minimize side products. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with imidazole protons resonating at δ 7.5–8.5 ppm and thiophene protons at δ 6.5–7.5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and non-classical hydrogen bonds (C–H⋯O/S) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What structural features influence the compound’s conformational stability?

The compound’s stability arises from intramolecular interactions, such as:

  • Planarity : Dihedral angles between pyrazine, imidazole, and thiophene rings (e.g., <15°), minimizing steric strain .
  • Hydrogen bonding : Weak C–H⋯N/O interactions stabilize crystal packing, as observed in similar carboxamides .
  • Electron delocalization : Conjugation across the pyrazine-imidazole-thiophene system enhances rigidity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Analog synthesis : Modify substituents on the pyrazine (e.g., electron-withdrawing groups) or imidazole (e.g., alkylation) to assess effects on target binding .
  • Biological assays : Test analogs in vitro for antimicrobial (e.g., MIC against S. aureus), anticancer (e.g., IC50_{50} in MTT assays), or enzyme inhibition (e.g., COX-1/2) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., DNA gyrase or kinases), correlating docking scores with experimental IC50_{50} values .

Q. What computational strategies are effective for modeling this compound’s electronic properties?

  • DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level, computing HOMO-LUMO gaps (e.g., ~4.5 eV) to predict redox activity .
  • Molecular dynamics (MD) : Simulate solvation in explicit water (e.g., TIP3P model) to study conformational flexibility and ligand-protein binding stability .
  • ADMET prediction : SwissADME estimates logP (~2.5), bioavailability (≥0.55), and CYP450 interactions to prioritize analogs .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

  • Case example : Discrepancies in C–S bond lengths between X-ray (1.70–1.72 Å) and DFT-predicted values (1.74 Å) may arise from crystal packing effects. Validate via:
    • Multi-temperature XRD : Assess thermal motion impacts on bond distances .
    • Solid-state NMR : Compare experimental 13^13C shifts with computed values .

Q. What mechanisms underlie the compound’s reported antimicrobial or antitumor activity?

  • DNA intercalation : Thiophene and pyrazine moieties may intercalate bacterial DNA, disrupting replication (observed in similar thiadiazole derivatives) .
  • Enzyme inhibition : Imidazole nitrogen atoms chelate metal ions in enzyme active sites (e.g., HDACs or topoisomerases), blocking catalytic activity .
  • ROS induction : Electron-deficient pyrazine rings may generate reactive oxygen species (ROS) in cancer cells, triggering apoptosis .

Q. What purification methods mitigate impurities from multi-step syntheses?

  • Column chromatography : Use silica gel (hexane/ethyl acetate gradients) to separate unreacted amines or acyl intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) to remove sulfur byproducts from cyclization steps .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomers .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or PEG groups on the imidazole nitrogen for improved pharmacokinetics .

Q. What strategies ensure stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the amide bond .
  • Light protection : Amber vials prevent photodegradation of the thiophene ring .

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